molecular formula C15H16N4O2S B8274652 2-(1H-imidazol-2-yl)-4-methoxy-7-morpholin-4-yl-benzothiazole

2-(1H-imidazol-2-yl)-4-methoxy-7-morpholin-4-yl-benzothiazole

Cat. No.: B8274652
M. Wt: 316.4 g/mol
InChI Key: JJMGFAPUFNRORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-imidazol-2-yl)-4-methoxy-7-morpholin-4-yl-benzothiazole is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

4-[2-(1H-imidazol-2-yl)-4-methoxy-1,3-benzothiazol-7-yl]morpholine

InChI

InChI=1S/C15H16N4O2S/c1-20-11-3-2-10(19-6-8-21-9-7-19)13-12(11)18-15(22-13)14-16-4-5-17-14/h2-5H,6-9H2,1H3,(H,16,17)

InChI Key

JJMGFAPUFNRORX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)N3CCOCC3)SC(=N2)C4=NC=CN4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to scheme 1, to a suspension of a imidazole-2-carboxylic acid (X) was added CDI (1,1′-carbonyl-diimidazole) and stirred at ambient temperature for about 1 h. Then the mixture was refluxed and cooled to ambient temperature. 2-Methoxy-5-morpholin-4-yl-phenylamine (for R1=morpholinyl, IX) was added and the reaction mixture was heated to reflux for about 16 h. After workup 1H-imidazole-2-carboxylic acid (2-methoxy-5-morpholin-4-yl-phenyl)-amide (XI) was obtained, which was then treated with the Lawesson reagent. The reaction mixture was then heated to reflux for about 22 h. The obtained 1H-imidazole-2-carbothioic acid (2-methoxy-5-morpholin-4-yl-phenyl)-amide (II) was taken up in water and treated with KOH and potassium hexacyano ferrate to give 2-(1H-imidazol-2-yl)-4-methoxy-7-morpholin-4-yl-benzothiazole (Ia for R1=morpholinyl).
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Synthesis routes and methods II

Procedure details

0.08 g of 1H-Imidazole-2-carbothioic acid (2-methoxy-5-morpholin-4-yl-phenyl)-amide (0.25 mmol) were taken up in water (2.0 ml) and treated with 0.056 g KOH (1.0 mmol) and 0.331 g of potassium hexacyano ferrate (1.0 mmol) at reflux for 1 h. After cooling to ambient temperature water (10 ml) was added and the mixture was filtered. The residue on the filter was dried in vacuo at 40° C. One obtained 0.037 g of 2-(1H-imidazol-2-yl)-4-methoxy-7-morpholin-4-yl-benzothiazole (47%) as a yellow solid; M.p.: 228–230° C.
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0.08 g
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0.056 g
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potassium hexacyano ferrate
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0.331 g
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2 mL
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10 mL
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